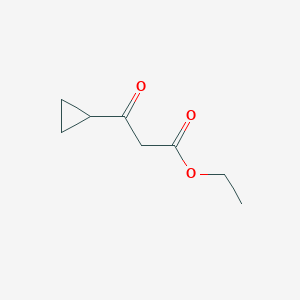
乙酸3-环丙基-3-氧代丙酸乙酯
概述
描述
Ethyl 3-cyclopropyl-3-oxopropanoate is a chemical compound that belongs to the family of cyclopropyl esters. These compounds are characterized by a three-membered cyclopropane ring attached to an ester functional group. The presence of the cyclopropane ring is known to impart unique chemical and physical properties to these molecules due to the ring strain and the potential for interesting reactivity.
Synthesis Analysis
The synthesis of cyclopropyl-containing esters can be achieved through various methods. For instance, ethyl 2-(2-chloroethyl)acrylate has been used as a versatile α-cyclopropylester cation synthon, reacting efficiently with different nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate to afford functionalized cyclopropane esters in high yields . Another approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which regioselectively involves the ester group .
Molecular Structure Analysis
Chemical Reactions Analysis
Cyclopropane-containing esters participate in various chemical reactions. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the cationic polymerization of N-vinylcarbazole, demonstrating the reactivity of the cyclopropane moiety under certain conditions . Additionally, the reaction of small-size cycloalkane rings with RuO4 has been shown to lead to oxidative ring opening, as seen with ethyl 2,2-dimethoxycyclopropane-1-carboxylates .
Physical and Chemical Properties Analysis
科学研究应用
合成和化学转化
- 乙酸3-环丙基-3-氧代丙酸乙酯已被用于各种合成和化学转化过程中。例如,它参与了取代乙酸乙酯、二硫化碳和氯代乙酸乙酯的反应合成取代乙酸3-(3-羟基-2-噻吩基)-3-氧代丙酸乙酯的过程(Larionova et al., 2013)。此外,它还参与了乙酸3-芳基甲基氨基-2-重氮-3-氧代丙酸乙酯的铜催化布克纳反应,展示了N-取代基控制的化学选择性(Jing Liu et al., 2017)。
分析和生物分析方法
- 乙酸3-(2-(4-氟苯基)氨基)-4-苯基噻唑-5-基)-3-氧代丙酸乙酯,一种具有强效乙酰胆碱酯酶抑制作用的分子,已通过根据美国FDA指南开发和验证的生物分析方法进行定量测定。该方法包括使用液相色谱-质谱技术进行体外代谢物谱分析(Nemani et al., 2018)。
有机合成中的应用
- 在有机合成中,乙酸3-芳基-3-氧代丙酸乙酯已被用于利用根霉属真菌和其他根霉属真菌对其进行不对称还原生成相应的醇,展示了对映选择性(Salvi & Chattopadhyay, 2006)。它还被用于合成带有环丙基取代基的杂环化合物,涉及与氯代丙酮和氨、苯甲醛和氨、苯醌的反应(Pokhodylo et al., 2010)。
促进化学反应
- 乙酸3-烷基-4-羟基-2-硫代噻唑烷-4-羧酸乙酯是通过乙酸3-溴-2-氧代丙酸乙酯在无水磷酸钾存在下反应制备的,展示了乙酸3-环丙基-3-氧代丙酸乙酯在促进某些化学反应中的作用(Ge等,2006)。
抗癌潜力
- 从乙酸3-肼基-3-氧代丙酸乙酯合成的某些新型2-氧代-N'-(2-氧代吲哚啉-3-基亚甲基)-2H-咖啡因-3-羧肼类化合物的抗癌潜力已经得到研究,显示出对HT-29结肠癌细胞系的显著活性和对白血病K562细胞系的中等活性(Abdel‐Aziz等,2013)。
其他应用
- 乙酸3-芳基-3-氧代丙酸乙酯还被用于合成多取代吡咯,提供了一种引入各种功能基团到吡咯环中的方法(Urbanaitė & Čikotienė,2016)。它还参与了羧酸酯转化为2-取代烯丙基卤化物的反应,这是合成化合物如消旋ipsenol和ipsdienol的关键中间体,这些化合物是甲虫信息素的组成部分(Matyushenkov & Kulinkovich, 2006)。
安全和危害
Ethyl 3-cyclopropyl-3-oxopropanoate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
ethyl 3-cyclopropyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVADABIDBSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294564 | |
| Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopropyl-3-oxopropanoate | |
CAS RN |
24922-02-9 | |
| Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24922-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024922029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24922-02-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

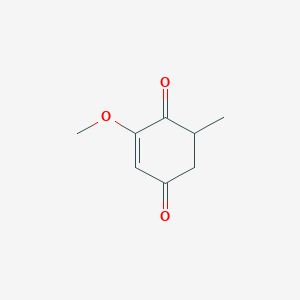
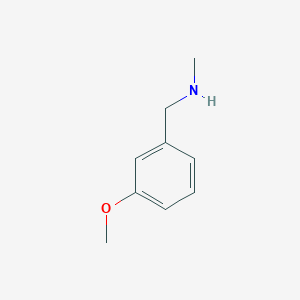
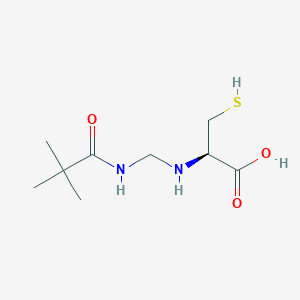
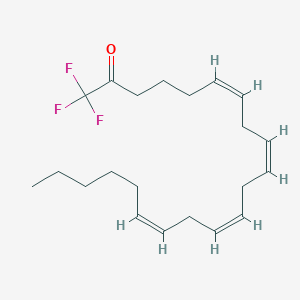
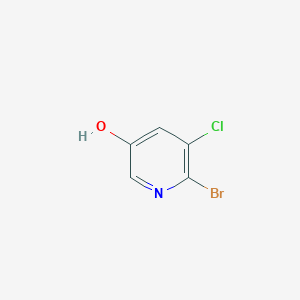
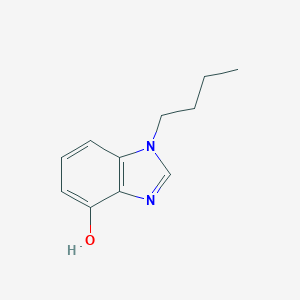
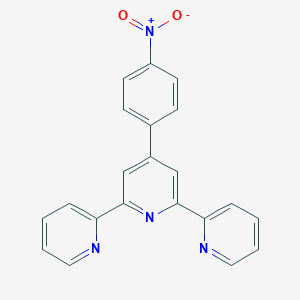
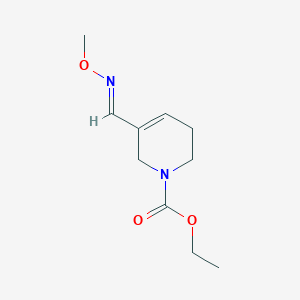


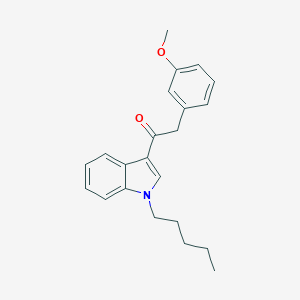
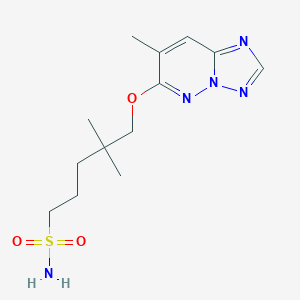
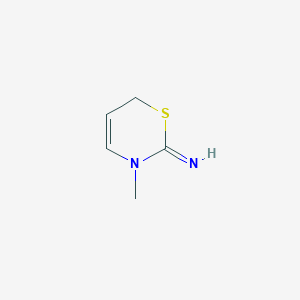
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)